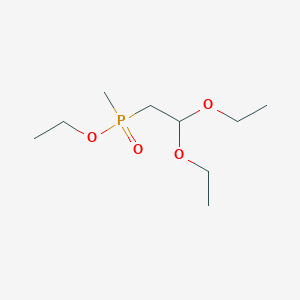

ethyl (2,2-diethoxyethyl)(methyl)phosphinate

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-2-[ethoxy(methyl)phosphoryl]ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4P/c1-5-11-9(12-6-2)8-14(4,10)13-7-3/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPSWGMNNOBRAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CP(=O)(C)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,2 Diethoxyethyl Methyl Phosphinate

Classical Approaches to Phosphinate Ester Synthesis and Their Limitations

Historically, the synthesis of phosphinate esters has been dominated by a few core methodologies, most notably the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.com This reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a phosphonite, on an alkyl halide. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, this could theoretically involve the reaction of diethyl methylphosphonite with an electrophile like 2-bromo-1,1-diethoxyethane. The reaction proceeds via a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final pentavalent phosphinate product. nih.gov

The general mechanism for the Michaelis-Arbuzov reaction is as follows:

Nucleophilic Attack: The trivalent phosphorus atom of the phosphonite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. jk-sci.com

Dealkylation: The halide anion then attacks one of the ester's alkyl groups in a second SN2 reaction, resulting in the formation of the thermodynamically stable P=O double bond and yielding the phosphinate ester and a new alkyl halide. wikipedia.orgnih.gov

Another classical route involves the use of phosphinic chlorides (R(R')P(O)Cl) as precursors. These highly reactive intermediates can be treated with an alcohol, in this case, ethanol (B145695), typically in the presence of a base to scavenge the HCl byproduct, to form the desired phosphinate ester.

However, these classical approaches suffer from significant limitations:

Harsh Reaction Conditions: The Michaelis-Arbuzov reaction often requires high temperatures (commonly 120-160 °C), which can limit its compatibility with sensitive functional groups and lead to side reactions. wikipedia.org

Substrate Scope: The reaction is most effective with primary alkyl halides. jk-sci.com Secondary and tertiary halides are prone to elimination reactions and are generally poor substrates. Aryl and vinyl halides are typically unreactive under classical conditions. jk-sci.com

Reagent Availability and Hazards: The synthesis of the required phosphonite or phosphinic chloride precursors can be complex. Phosphinic chlorides, in particular, are sensitive to moisture and corrosive.

These drawbacks have spurred the investigation of more efficient, milder, and versatile synthetic pathways.

Investigation of Novel Pathways for the Efficient Construction of the Ethyl (2,2-Diethoxyethyl)(methyl)phosphinate Core

Modern synthetic chemistry has introduced several innovative methods for P-C bond formation that overcome many of the limitations of classical approaches. These include transition metal-catalyzed cross-coupling reactions and radical additions involving hypophosphite precursors.

Transition-metal catalysis, particularly with palladium, has revolutionized P-C bond formation. nih.gov The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphinates, H-phosphonates, or secondary phosphine (B1218219) oxides with aryl or vinyl halides, is a prominent example. organic-chemistry.org This methodology could be adapted to construct the (2,2-diethoxyethyl)(methyl)phosphinate backbone.

A potential pathway could involve the palladium-catalyzed coupling of ethyl methylphosphinate (an H-phosphinate) with 2-bromo-1,1-diethoxyethane. This approach offers several advantages over the Michaelis-Arbuzov reaction, including:

Milder Conditions: These reactions often proceed at lower temperatures.

Broader Substrate Scope: They allow for the coupling of a wider range of electrophiles, including those that are unreactive in the Arbuzov reaction. organic-chemistry.org

Functional Group Tolerance: The milder conditions are more compatible with complex molecules containing various functional groups. organic-chemistry.org

Catalyst systems typically consist of a palladium source, such as Pd(OAc)₂, and a phosphine ligand, like Xantphos. organic-chemistry.org Copper-catalyzed methods have also emerged as a convenient and efficient alternative for the P-arylation of P-H containing compounds. organic-chemistry.org

The use of hypophosphorous acid (H₃PO₂) and its salts (hypophosphites) as phosphorus sources represents a highly atom-economical and straightforward approach to phosphinic acids and their derivatives. rsc.org One of the most significant developments in this area is the triethylborane (B153662) (Et₃B)-initiated radical addition of hypophosphites to olefins at room temperature. sigmaaldrich.com This method proceeds under neutral conditions, offering excellent functional group tolerance and providing a mild alternative to traditional methods that often require peroxide initiators and high temperatures. sigmaaldrich.com

This strategy allows for the formation of a P-C bond through the addition of a phosphorus-centered radical across a C=C double bond. sigmaaldrich.com For the synthesis of the target molecule, a potential multi-step route could involve the radical addition of a hypophosphite salt to vinyl ethyl ether, followed by esterification and subsequent introduction of the methyl group. The reactions are typically conducted at room temperature in a flask open to the air. acs.orgresearchgate.net

The targeted introduction of the 2,2-diethoxyethyl group is a critical step in the synthesis. Based on methodologies for structurally similar compounds, a key strategy involves a Michaelis-Arbuzov type reaction using a phosphorus(III) precursor and a suitable electrophile bearing the diethoxyethyl group. prepchem.comprepchem.com

A plausible and efficient route would be the reaction of diethyl methylphosphonite with 2-bromo-1,1-diethoxyethane. The phosphonite acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the bromoacetal. Subsequent dealkylation of the resulting phosphonium intermediate by the bromide ion would yield the target compound, this compound.

An alternative approach, suggested by the synthesis of analogous structures, involves starting with a phosphonite that already contains the diethoxy-substituted alkyl moiety. prepchem.comprepchem.com For example, the synthesis of ethyl (diethoxymethyl)phosphonite has been reported, which is then reacted with α,β-unsaturated compounds. prepchem.comprepchem.com A similar strategy could be envisioned where a precursor like ethyl (2,2-diethoxyethyl)phosphonite is synthesized and then reacted with a methylating agent to form the second P-C bond.

Optimization of Reaction Conditions for Scalable and Sustainable Synthesis

Optimizing reaction parameters is essential for developing a synthetic route that is not only high-yielding but also scalable, cost-effective, and environmentally sustainable. The key variables influencing the outcome of phosphinate synthesis are the choice of catalyst, solvent, and reaction temperature.

For transition metal-catalyzed reactions , the choice of both the metal precursor and the ligand is critical. In palladium-catalyzed couplings, phosphine ligands like triphenylphosphine (B44618) or bidentate ligands such as Xantphos can dramatically influence reaction efficiency and selectivity. acs.org Nickel catalysts, such as Ni(acac)₂, have also been shown to be effective. acs.org The optimal catalyst loading must be determined to balance reaction rate and cost; typically, loadings are in the range of 5-10 mol%. acs.org

The solvent plays a crucial role in solubilizing reagents and influencing reaction pathways. In the radical addition of sodium hypophosphite, switching from methanol (B129727) to a mixed solvent system like methanol/dioxane was found to improve yields for certain substrates. acs.orgresearchgate.net For photoredox/nickel dual-catalyzed reactions, polar protic solvents like methanol have been shown to provide the highest yields compared to other solvents such as acetonitrile (B52724) or THF. acs.org In some cases, solvent-free conditions can lead to higher yields and shorter reaction times, representing a greener alternative. researchgate.net

Temperature is a key parameter for controlling reaction kinetics and selectivity. While classical Michaelis-Arbuzov reactions often require heating to 150 °C or higher, modern catalytic methods aim for lower temperatures. wikipedia.orggoogle.com Radical additions initiated by Et₃B/O₂ can proceed efficiently at room temperature. sigmaaldrich.com Optimization studies often involve screening a range of temperatures to find the lowest possible value that provides a reasonable reaction rate and high yield, thereby minimizing energy consumption and potential side reactions. researchgate.net

The table below summarizes findings from the literature on the optimization of reactions analogous to those that could be used to synthesize the target compound.

| Reaction Type | Parameter Varied | Conditions Tested | Observation | Reference |

|---|---|---|---|---|

| Radical Addition of NaH₂PO₂ to 1-Hexyne | Solvent | MeOH, MeOH/H₂O, MeOH/CH₃CN, MeOH/Dioxane | Yields improved significantly with co-solvents; MeOH/Dioxane (5:1) gave the best yield (67%). | acs.orgresearchgate.net |

| Photoredox/Nickel Coupling | Solvent | MeOH, EtOH, IPA, CH₃CN, DMF, THF | Methanol provided the highest yield (92%). | acs.org |

| Photoredox/Nickel Coupling | Catalyst | Ni(acac)₂, NiCl₂·glyme, NiBr₂, NiI₂, Ni(cod)₂ | Ni(acac)₂ was the most effective nickel salt, providing the highest yield. | acs.org |

| One-pot Synthesis of Indeno[1,2-b]quinoline | Temperature | Room Temp, 50 °C, 80 °C, 100 °C | Increasing temperature from 50 °C to 80 °C increased the yield from 65% to 94%. | researchgate.net |

| Rearrangement of Triethyl Phosphite (B83602) | Temperature | 175-185 °C | Maintaining the temperature above the boiling point of the phosphite starting material was crucial for driving the reaction to completion. | google.com |

Green Chemistry Principles in the Synthesis of Organophosphorus Compounds

The field of organophosphorus chemistry, integral to various sectors including medicine and agriculture, is increasingly adopting green chemistry principles to mitigate environmental impact. researchgate.netrsc.org These principles advocate for the development of eco-friendly methodologies for creating phosphorus-functionalized compounds. researchgate.net The core tenets of green chemistry applicable to the synthesis of compounds like this compound focus on reducing waste, minimizing energy consumption, and using less hazardous materials. rsc.org

Key strategies in green organophosphorus synthesis include the use of alternative energy sources such as microwave irradiation and visible light, which can lead to shorter reaction times and milder reaction conditions. rsc.org For instance, microwave-assisted synthesis has been successfully employed for the transesterification of H-phosphonates, a reaction type relevant to phosphinate synthesis, under additive-free and non-inert conditions. nih.gov Furthermore, visible-light-driven reactions offer a transition-metal-free pathway for forming C-P bonds, enhancing the sustainability of the process. rsc.org

Another significant aspect is the replacement of conventional volatile organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. researchgate.netmdpi.com Multicomponent reactions performed in water represent an environmentally benign approach to synthesizing complex molecules in a single step, thereby improving atom economy and reducing waste. mdpi.com The overarching goal is to design synthetic routes that are not only efficient but also inherently safer and more sustainable, addressing the challenges associated with traditional methods that often rely on hazardous reagents and generate toxic byproducts. rsc.org

Table 1: Application of Green Chemistry Principles in Organophosphorus Synthesis

| Green Chemistry Principle | Application in Organophosphorus Synthesis | Potential Relevance to this compound |

|---|---|---|

| Alternative Energy Sources | Microwave irradiation for transesterification; Visible-light for C-P bond formation. rsc.orgnih.gov | Could shorten reaction times and reduce energy for the final coupling step. |

| Greener Solvents | Use of water or solvent-free conditions in multicomponent reactions. researchgate.netmdpi.com | Potential for aqueous-based Michaelis-Arbuzov or Michaelis-Becker reactions. |

| Atom Economy | Development of multicomponent reactions to build complex molecules efficiently. mdpi.com | A one-pot synthesis from simpler precursors could be envisioned. |

| Safer Reagents | Avoiding toxic halogenated intermediates and transition metals. rsc.orgrsc.org | Moving away from chlorinated phosphorus precursors towards H-phosphinate chemistry. |

Stereoselective Approaches in the Preparation of Chiral Phosphinate Analogs

The phosphorus atom in this compound is a stereocenter, as it is bonded to four different substituents: a methyl group, an ethoxy group, a 2,2-diethoxyethyl group, and a doubly bonded oxygen atom. Consequently, this molecule is chiral and can exist as a pair of enantiomers. The synthesis of single enantiomers of such P-stereogenic compounds is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. acs.org Stereoselective synthesis, which controls the formation of a specific stereoisomer, can be broadly categorized into chiral auxiliary-mediated methods and catalytic asymmetric methodologies.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A classical and robust strategy for accessing enantiomerically pure P-stereogenic compounds involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction, and are then removed.

One of the most common approaches begins with the preparation of diastereomerically pure H-phosphinates. acs.org This is often achieved by reacting a phosphinic acid precursor with a readily available and inexpensive chiral alcohol, such as (-)-menthol. rsc.org The resulting diastereomeric menthyl H-phosphinates can then be separated by crystallization. The separated, optically pure H-phosphinate can undergo stereospecific nucleophilic substitution with organometallic reagents (e.g., Grignard or organolithium reagents) with inversion of configuration at the phosphorus center to yield chiral secondary phosphine oxides (SPOs) or, after quenching with an electrophile, tertiary phosphine oxides. acs.org

Another elegant method involves the use of chiral templates, such as readily available chiral amino alcohols, to synthesize structurally diverse P-stereogenic secondary phosphine oxides. researchgate.net Similarly, phosphonates bearing a chiral binaphthyloxy group can react with Grignard reagents to produce P-stereogenic phosphinates with high diastereoselectivity through an axis-to-center chirality transfer. researchgate.net For a compound like this compound, one could envision a strategy where a chiral auxiliary is attached to the phosphorus atom, followed by the stereoselective introduction of the methyl or 2,2-diethoxyethyl group.

Catalytic Asymmetric Methodologies

Catalytic asymmetric synthesis offers a more efficient and atom-economical alternative to stoichiometric chiral auxiliaries, as only a small amount of a chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. mdpi.com

Several catalytic strategies are applicable to the synthesis of chiral phosphinates. One such method is the kinetic resolution of racemic starting materials. For example, chiral nucleophilic catalysts, such as benzotetramisole (BTM), have been used for the dynamic kinetic resolution of racemic H-phosphinates in their coupling with alcohols, producing chiral phosphonates with moderate to good enantioselectivity. nih.govmdpi.com This approach could potentially be adapted for the synthesis of the target phosphinate.

Asymmetric desymmetrization of prochiral organophosphorus compounds is another powerful strategy. nih.gov Here, a chiral catalyst selectively transforms one of two identical functional groups in a symmetric molecule, inducing chirality. For instance, chiral squaramide catalysts have been used for the desymmetrization of bisphenol phosphine oxides via ortho-selective mono-bromination with good yields and high enantioselectivity. nih.gov

Furthermore, asymmetric conjugate addition (phospha-Michael reaction) of a phosphorus nucleophile to an α,β-unsaturated compound, catalyzed by a chiral transition metal complex or an organocatalyst, is a direct way to form a chiral C-P bond. mdpi.comresearchgate.net For the synthesis of this compound, a hypothetical catalytic asymmetric approach could involve the reaction of ethyl methylphosphinate with an activated alkene precursor to the 2,2-diethoxyethyl side chain in the presence of a suitable chiral catalyst.

Table 2: Comparison of Stereoselective Strategies for Chiral Phosphinates

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Stoichiometric use of a chiral molecule to direct stereoselectivity; separation of diastereomers. acs.orgrsc.org | Robust, well-established, often high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary; generates stoichiometric waste. |

| Kinetic Resolution | A chiral catalyst reacts faster with one enantiomer of a racemic starting material. nih.govmdpi.com | Catalytic, atom-economical. | Maximum theoretical yield is 50% for the resolved substrate; requires an efficient catalyst. |

| Asymmetric Desymmetrization | A chiral catalyst selectively modifies one of two identical groups in a prochiral molecule. nih.gov | Can achieve high enantioselectivity and theoretical 100% yield. | Requires a specifically designed symmetric substrate. |

| Asymmetric Catalysis | A chiral catalyst directs the enantioselective addition of a nucleophile to a prochiral substrate. mdpi.com | Highly atom-economical, directly forms the chiral product. | Catalyst development can be challenging; substrate scope may be limited. |

Reactivity and Mechanistic Investigations of Ethyl 2,2 Diethoxyethyl Methyl Phosphinate

Electrophilic and Nucleophilic Transformations at the Phosphorus Center

The phosphorus atom in ethyl (2,2-diethoxyethyl)(methyl)phosphinate is electron-deficient due to the electronegativity of the attached oxygen atoms, making it susceptible to nucleophilic attack. Conversely, the lone pairs on the oxygen atoms can exhibit nucleophilic character.

Reactions with Electrophiles (e.g., Alkyl Halides, Carbonyl Compounds)

While the phosphorus in pentavalent phosphinates is not typically nucleophilic, related trivalent phosphorus compounds, such as phosphinites, readily react with electrophiles. The reaction of phosphinites with alkyl halides, a key step in the Michaelis-Arbuzov reaction, proceeds via nucleophilic attack of the phosphorus on the alkyl halide to form a phosphonium (B103445) intermediate. wikipedia.org This reaction is a widely used method for the synthesis of phosphinates. wikipedia.org Although this compound itself is pentavalent, its synthesis may involve such electrophilic reactions of a trivalent precursor.

The interaction of phosphinates with carbonyl compounds is more complex. While direct reaction is uncommon, H-phosphinates can add to carbonyl compounds in a reaction analogous to the Abramov reaction, which typically involves H-phosphonates. nih.govwikipedia.org This reaction is often base-catalyzed and results in the formation of α-hydroxyphosphinates. nih.gov Furthermore, the addition of H-phosphinates to activated carbonyl compounds, such as β,β-disubstituted alkenyl ketones, can proceed under phase-transfer conditions to yield phosphinates with new carbon-phosphorus bonds. nih.gov

Table 1: Reactivity of Phosphinates and Related Compounds with Electrophiles

| Reactant Class | Electrophile | Product Type | Reaction Name/Type |

| Phosphinites | Alkyl Halides | Phosphinates | Michaelis-Arbuzov Reaction |

| H-Phosphinates | Aldehydes/Ketones | α-Hydroxyphosphinates | Abramov-type Reaction |

| H-Phosphinates | Alkenyl Ketones | Michael Adducts | Phospha-Michael Addition |

Reactions with Nucleophiles

The phosphorus center in this compound is an electrophilic site and can undergo nucleophilic substitution. These reactions are of significant interest for the synthesis of various organophosphorus compounds. The stereochemical outcome of nucleophilic substitution at a chiral phosphorus center is a key aspect of these transformations.

Nucleophilic substitution at the phosphorus atom of optically pure H-phosphinates with organolithium or Grignard reagents has been shown to proceed with inversion of configuration at the phosphorus center. acs.org This stereospecificity allows for the synthesis of P-stereogenic phosphine (B1218219) oxides. acs.org The reaction mechanism is influenced by the nature of the nucleophile and the leaving group.

The reactivity of phosphinates towards nucleophiles is also dependent on the steric and electronic properties of the substituents on the phosphorus atom. The rate of hydrolysis of phosphinate esters, for example, is influenced by the steric bulk of the alkyl groups. nih.gov

Chemical Transformations Involving the Diethoxyethyl Acetal (B89532) Moiety

The diethoxyethyl group is an acetal, which serves as a protected form of an aldehyde. The reactivity of this moiety is primarily characterized by its hydrolysis to the corresponding aldehyde and its potential for other transformations under specific conditions.

Hydrolysis Reactions and Derivatization of the Carbonyl Equivalent

Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of acid. libretexts.orgmasterorganicchemistry.com The acid-catalyzed hydrolysis of diethyl 2,2-diethoxyethylphosphonate, a close analog of the title compound, has been studied and follows an A-1 mechanism. rsc.org This mechanism involves the protonation of one of the ethoxy groups, followed by the departure of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which then undergoes further hydrolysis to the corresponding aldehyde. rsc.org

The product of this hydrolysis is a phosphinyl-substituted acetaldehyde. This aldehyde is a versatile intermediate that can undergo a variety of further reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions.

Table 2: Products of Hydrolysis and Potential Derivatizations

| Starting Material Moiety | Reaction | Product Moiety | Potential Further Reactions |

| Diethoxyethyl Acetal | Acid-Catalyzed Hydrolysis | Aldehyde | Oxidation, Reduction, Condensation |

Reactions Leading to Functionalized Acetal Derivatives

While hydrolysis is the most common reaction of the acetal group, other transformations are possible. For instance, transacetalization can occur in the presence of an alcohol and an acid catalyst, leading to the exchange of the ethoxy groups for other alkoxy groups.

Furthermore, the synthesis of functionalized cyclic acetals has been achieved through the reaction of diols with paraformaldehyde, catalyzed by p-toluenesulfonic acid. nih.gov This suggests that the diethoxyethyl moiety could potentially be modified to incorporate other functionalities, although this would likely require specific reaction conditions to avoid cleavage of the acetal. Substitution reactions of O,P-acetals have also been reported, indicating that the acetal group can be a site for further functionalization. rsc.org

Reactivity of the Methyl Group Directly Attached to Phosphorus

The methyl group attached to the phosphorus atom is generally considered to be relatively unreactive. However, the protons on the carbon atom adjacent to the phosphinyl group can be acidic enough to be removed by a strong base.

Deprotonation of the α-carbon of alkylphosphinates can be achieved using strong bases such as n-butyllithium or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). daneshyari.com The resulting carbanion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. This provides a method for the elaboration of the alkyl chain attached to the phosphorus atom.

While these reactions are more commonly reported for H-phosphinates, the principle can be extended to other phosphinates, providing a pathway for the functionalization of the P-methyl group in this compound.

Deprotonation and Subsequent Functionalization

The carbon atom adjacent to the phosphinyl group in phosphinates can be deprotonated by a strong base to form a carbanion. This reactivity is analogous to the formation of phosphonate-stabilized carbanions. The resulting nucleophilic carbanion can then be used in various carbon-carbon bond-forming reactions. For instance, the deprotonation of similar phosphonates has been achieved using bases like n-butyllithium or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). daneshyari.com The resulting anion can react with a range of electrophiles. daneshyari.com

In the case of this compound, deprotonation would likely occur at the methylene (B1212753) carbon of the 2,2-diethoxyethyl group, as the adjacent phosphinyl group can stabilize the resulting negative charge through resonance.

Table 1: Bases Used for Deprotonation of Related Organophosphorus Compounds

| Base | Substrate Type | Reference |

|---|---|---|

| n-Butyllithium | Alkyl Phosphinates | daneshyari.com |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Alkyl Phosphinates | daneshyari.com |

| Lithium diisopropylamide (LDA) | 2-methylbenzo[d]thiazol-6-ol derivative | stackexchange.com |

Subsequent functionalization of the generated carbanion could involve reactions with aldehydes, ketones, or alkyl halides, providing a route to more complex organophosphorus compounds.

Oxidation and Reduction Reactions

Oxidation: The phosphorus(V) center in phosphinates is in a high oxidation state and is generally resistant to further oxidation under typical conditions. However, the organic substituents can undergo oxidation. For related H-phosphonate diesters, oxidation to the corresponding phosphates can be achieved using iodine in the presence of a base. acs.org While this compound is already a P(V) species, strong oxidizing conditions could potentially lead to cleavage of the P-C bonds. beilstein-journals.org

Reduction: The reduction of phosphinates to the corresponding phosphines (P(III) compounds) is a synthetically useful transformation. Various reducing agents have been employed for this purpose. Diisobutylaluminium hydride (DIBAL-H) has been shown to be an effective reducing agent for phosphinates. researchgate.net Other methods include the use of silanes, such as tetramethyldisiloxane (TMDS), in the presence of a catalyst. organic-chemistry.org The reduction of phosphine oxides, which are structurally similar to phosphinates, can be achieved with reagents like oxalyl chloride in combination with hexachlorodisilane. acs.org These reductions typically proceed with inversion of configuration at the phosphorus center if it is chiral.

Table 2: Reducing Agents for Phosphinates and Related Compounds

| Reducing Agent/System | Substrate | Product | Reference |

|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Phosphinates | Phosphines | researchgate.net |

| Tetramethyldisiloxane (TMDS)/Copper complexes | Phosphine oxides | Phosphines | organic-chemistry.org |

| Oxalyl chloride/Hexachlorodisilane | Phosphine oxides | Phosphines | acs.org |

Acid-Catalyzed and Base-Catalyzed Reaction Pathways

The most common reaction pathway for phosphinates under acidic or basic conditions is hydrolysis of the ester linkage. nih.govnih.gov

Acid-Catalyzed Hydrolysis: In the presence of strong acids, such as hydrochloric acid or sulfuric acid, the ethoxy group of this compound can be hydrolyzed to yield (2,2-diethoxyethyl)(methyl)phosphinic acid and ethanol. nih.gov The mechanism of acid-catalyzed hydrolysis of phosphinates has been studied, and it is generally accepted to proceed through a pentacoordinate intermediate. cdnsciencepub.com The rate of hydrolysis can be influenced by the concentration of the acid. nih.gov Studies on methyl dialkylphosphinates have suggested that the reaction can proceed via an A-2 pathway, involving a nucleophilic attack of water on the protonated ester. cdnsciencepub.com

Base-Catalyzed Hydrolysis: Alkaline hydrolysis of phosphinates also leads to the cleavage of the P-O-alkyl bond, forming the corresponding phosphinate salt. nih.gov The reaction is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. nih.gov The rate of base-catalyzed hydrolysis is sensitive to steric hindrance around the phosphorus center; bulkier substituents significantly decrease the reaction rate. nih.gov For instance, the alkaline hydrolysis of ethyl diethylphosphinate is significantly faster than that of ethyl di-tert-butylphosphinate. nih.gov Imidazole has also been shown to act as a general-base catalyst in the hydrolysis of aryl diphenylphosphinates. rsc.org

Thermal and Photochemical Behavior of the Compound

Thermal Behavior: Organophosphorus compounds, including phosphinates, can undergo thermal degradation. The stability of these compounds is dependent on their specific structure. For many organophosphorus esters, thermal degradation involves the elimination of a phosphorus acid and the formation of an alkene. mdpi.comnih.gov The temperature at which this decomposition occurs is influenced by the level of oxygenation at the phosphorus atom. mdpi.comnih.gov Phosphinates are generally more thermally stable than phosphates and require higher temperatures for decomposition. mdpi.comnih.gov Kinetic studies of the combustion of organophosphorus compounds have shown that decomposition can proceed through both radical reactions and molecular eliminations. dtic.mil

Photochemical Behavior: The photochemical behavior of organophosphorus compounds is an area of active research, particularly in the context of their environmental fate. mdpi.comresearchgate.net The exposure of organophosphorus insecticides to ultraviolet (UV) light can lead to their decomposition. ekb.eg The rate of degradation is dependent on the chemical structure of the compound and the wavelength of the UV radiation. ekb.eg For a compound like this compound, photochemical reactions could involve the cleavage of P-C or P-O bonds, potentially leading to the formation of radical species. The photochemical oxidation of phosphonates can be achieved using UV light in the presence of an oxidizing agent like potassium persulfate, resulting in the liberation of orthophosphate.

Detailed Mechanistic Elucidation through Kinetic and Spectroscopic Studies

Kinetic Studies: Kinetic studies are crucial for elucidating the mechanisms of reactions involving phosphinates. For example, the rates of acid- and base-catalyzed hydrolysis have been measured to understand the influence of substituents and reaction conditions. nih.govingentaconnect.com Hammett plots have been used in the study of imidazole-catalyzed hydrolysis of aryl diphenylphosphinates to support a general-base catalysis mechanism. rsc.org Kinetic analysis of the aminolysis of phosphinate esters has provided evidence for a stepwise mechanism involving a pentacoordinate intermediate. researchgate.net

Spectroscopic Studies: A variety of spectroscopic techniques are employed to characterize phosphinates and to study their reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 31P NMR spectroscopy are invaluable tools. acs.orgnih.gov 31P NMR provides direct information about the chemical environment of the phosphorus atom, allowing for the monitoring of reactions and the identification of intermediates and products. tandfonline.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. shu.ac.uk Techniques like LA-ICP-MS can provide elemental and isotopic information. mdpi.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the characteristic P=O stretching vibration. shu.ac.uk UV-Vis spectroscopy can be used to monitor reactions involving chromophoric groups and to study the photochemical properties of the compound. nih.gov

X-ray Crystallography: For crystalline phosphinates, X-ray crystallography can provide precise information about the three-dimensional molecular structure, including bond lengths and angles around the phosphorus center. beilstein-journals.org

These combined kinetic and spectroscopic approaches allow for a detailed understanding of the reaction pathways, intermediates, and transition states involved in the chemistry of phosphinates like this compound.

Derivatization Strategies and Analogue Synthesis of Ethyl 2,2 Diethoxyethyl Methyl Phosphinate

Synthesis of Phosphinate Esters with Varied Alkyl or Aryl Substituents on Phosphorus

The core structure of ethyl (2,2-diethoxyethyl)(methyl)phosphinate can be modified by altering the substituents directly attached to the phosphorus atom. This allows for the systematic variation of steric and electronic properties, which is crucial for structure-activity relationship studies. Several synthetic strategies can be employed to replace the methyl group with other alkyl or aryl moieties.

One of the most fundamental and widely used methods for forming P-C bonds is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org To synthesize analogues of the target compound, a dialkyl alkylphosphonite or arylphosphonite can be reacted with an appropriate electrophile, such as 2-(bromomethyl)-1,1-diethoxyethane. For instance, reacting diethyl phenylphosphonite with this haloacetal would yield the corresponding ethyl (2,2-diethoxyethyl)(phenyl)phosphinate, replacing the P-methyl with a P-phenyl group. The classic Arbuzov reaction typically requires elevated temperatures, but recent advancements have described radical-mediated alternatives that proceed under milder conditions with broader functional group tolerance. chinesechemsoc.orgchinesechemsoc.org

Another versatile approach involves the use of H-phosphinate precursors. For example, ethyl H-(2,2-diethoxyethyl)phosphinate could serve as a key intermediate. This compound could then undergo various coupling reactions. Palladium- or copper-catalyzed cross-coupling reactions with aryl or vinyl halides provide an effective route to P-aryl and P-vinyl phosphinates. organic-chemistry.org Alternatively, the H-phosphinate can be deprotonated and reacted with a range of alkylating agents to introduce new alkyl groups at the phosphorus center.

A related strategy involves the reaction of phosphorus trichloride (B1173362) derivatives with orthoformate esters to generate phosphorylated acetals. nih.gov By starting with substituted phosphonous dichlorides (e.g., R-PCl₂), one can introduce the desired alkyl or aryl group from the outset of the synthesis. Subsequent reaction steps would build the rest of the molecule.

| Starting Material | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Diethyl methylphosphonite | BrCH₂(CH(OEt)₂) | Michaelis-Arbuzov | This compound | wikipedia.org |

| Diethyl phenylphosphonite | BrCH₂(CH(OEt)₂) | Michaelis-Arbuzov | Ethyl (2,2-diethoxyethyl)(phenyl)phosphinate | wikipedia.org |

| Ethyl H-(2,2-diethoxyethyl)phosphinate | Aryl-I, Pd catalyst | Palladium-catalyzed cross-coupling | Ethyl (2,2-diethoxyethyl)(aryl)phosphinate | organic-chemistry.org |

| Ethyl H-(2,2-diethoxyethyl)phosphinate | 1. Base (e.g., LHMDS) 2. R-Br | Alkylation | Ethyl (2,2-diethoxyethyl)(alkyl)phosphinate | unl.pt |

Functionalization of the Acetal (B89532) Group for Diverse Structural Scaffolds

The diethoxyethyl group provides a masked aldehyde functionality that can be revealed under specific conditions, opening up a vast array of synthetic transformations. The hydrolysis of the acetal to the corresponding aldehyde, ethyl (2-oxoethyl)(methyl)phosphinate, is a key step. This transformation must be conducted under carefully controlled acidic conditions to prevent the cleavage of the phosphorus-carbon bond, a known side reaction in some phosphorylated acetals upon heating in strong acid. nih.gov Mild, aqueous acid conditions are generally effective for deprotection of acetals. organic-chemistry.orgchemistrysteps.com

Once generated, the aldehyde is a versatile intermediate for building more complex molecular architectures.

Reductive Amination : The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form aminoethylphosphinate derivatives. This is a powerful method for introducing nitrogen-containing functional groups.

Wittig Reaction : Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene. This allows for the introduction of carbon-carbon double bonds and the synthesis of unsaturated phosphinate analogues.

Aldol (B89426) Condensation : Under basic or acidic catalysis, the aldehyde can react with ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated systems.

Phospha-Mannich Reaction : The aldehyde can participate in three-component reactions, such as the phospha-Mannich or Kabachnik-Fields reactions, by condensing with an amine and an H-phosphonate or H-phosphinate to generate α-amino-β-phosphoryl compounds. mdpi.com

| Reaction Type | Reagents | Resulting Functional Group | Potential Application | Reference |

|---|---|---|---|---|

| Acetal Hydrolysis | H₃O⁺ (mild) | Aldehyde (-CHO) | Key synthetic intermediate | organic-chemistry.orgchemistrysteps.com |

| Reductive Amination | R¹R²NH, NaBH₃CN | Amine (-CH₂NR¹R²) | Synthesis of amino phosphinates | mdpi.com |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | Carbon chain extension, unsaturation | organic-chemistry.org |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl | Formation of complex carbon skeletons | unl.pt |

Preparation of Hybrid Molecules Incorporating the Phosphinate and Other Functional Groups

The derivatization strategies discussed previously pave the way for the synthesis of hybrid molecules where the phosphinate core is covalently linked to other functional moieties, such as amino acids or peptides. springernature.com These hybrid molecules are often designed as mimics of natural substrates or as inhibitors of enzymes. mdpi.comnih.govtandfonline.com

Phosphinic dipeptide analogues are a prominent class of such hybrids. mdpi.com These molecules, where a phosphinate linkage replaces a standard amide bond, can act as transition-state analogue inhibitors of proteases. A common synthetic route involves the functionalization of the aldehyde derived from this compound. For example, reductive amination of the aldehyde with an amino acid ester would yield a phosphinate-amino acid hybrid. This product can be further elongated using standard peptide coupling techniques to build larger phosphinic pseudopeptides. nih.gov

Alternatively, multicomponent reactions like the Kabachnik-Fields reaction can be employed to construct these hybrids in a more convergent manner. mdpi.com For instance, the condensation of an amine, the phosphinate-derived aldehyde, and a second phosphorus-containing nucleophile can rapidly generate complex structures.

The synthesis of phosphonodepsipeptides, which contain a phosphonate (B1237965) ester linkage in place of an amide bond, also provides a template for creating hybrid molecules. beilstein-journals.org By analogy, coupling of the corresponding phosphinic acid (derived from hydrolysis of the ethyl ester) with a hydroxy acid derivative under Mitsunobu or other esterification conditions would yield a phosphinate-depsipeptide analogue.

Exploration of Regioselectivity and Stereoselectivity in Derivatization Reactions

The phosphorus atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Controlling the stereochemistry at this center is often critical for biological activity. Furthermore, derivatization reactions on complex analogues can present challenges of regioselectivity.

Stereoselectivity: The asymmetric synthesis of P-chiral phosphinates is a well-developed field. nih.govmdpi.com

Chiral Auxiliaries: A common strategy is to use a chiral alcohol, such as (-)-menthol or a BINOL derivative, in the initial esterification step. rsc.orgresearchgate.net This creates a pair of diastereomers that can often be separated by chromatography or crystallization. Subsequent stereospecific substitution at the phosphorus center allows for the synthesis of enantiomerically enriched products. nih.gov

Asymmetric Catalysis: The use of chiral catalysts to control the formation of the P-chiral center is a more modern and efficient approach. Chiral nucleophilic catalysts have been shown to effect kinetic resolution in the coupling of racemic H-phosphinates with alcohols. mdpi.comnih.gov Similarly, chiral metal complexes can catalyze asymmetric P-C bond-forming reactions. mdpi.com

Enzymatic Resolution: Enzymes, such as phosphotriesterases, can catalyze the stereoselective hydrolysis of racemic phosphinate esters, allowing for the kinetic resolution of the enantiomers. nih.govtamu.edu

Regioselectivity: Regioselectivity becomes important when a derivative of the parent molecule contains multiple reactive sites. For example, if the aldehyde derived from the acetal is converted into a β,γ-unsaturated α-ketophosphonate via an aldol condensation and subsequent oxidation, it can undergo cycloaddition reactions. The presence of the phosphonate group can influence the regiochemical outcome of reactions like the DABCO-catalyzed [4+2] cycloaddition with allenic esters. nih.gov Similarly, in [3+2] cycloaddition reactions used to form heterocyclic phosphonates, the substituents on the vinylphosphonate (B8674324) dipolarophile are crucial for controlling regioselectivity. rsc.org In reactions involving γ,δ-unsaturated β-ketophosphonates, organocatalysts can direct reactions to occur selectively at the γ-position, despite the presence of a more conventional reactive site at the α-position. researchgate.net This demonstrates that the interplay of different functional groups within a molecule can be harnessed to achieve selective transformations.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2,2 Diethoxyethyl Methyl Phosphinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed analysis of the ¹H, ¹³C, and ³¹P NMR spectra is crucial for the unambiguous structural assignment of ethyl (2,2-diethoxyethyl)(methyl)phosphinate. This would involve the determination of chemical shifts and coupling constants to elucidate the electronic environment and connectivity of each atom.

¹H, ¹³C, ³¹P NMR Chemical Shifts and Coupling Constants

Specific chemical shift values (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) would be presented here in tabular format. This data would provide insights into the molecular structure, including the diastereotopic nature of protons and carbons adjacent to the chiral phosphorus center.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR spectroscopy would be essential to confirm the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the complete structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight and investigating the fragmentation patterns of the molecule, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₉H₂₁O₄P).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem MS/MS analysis would involve the isolation and fragmentation of the parent ion to produce a characteristic fragmentation pattern. The analysis of these fragments would provide valuable information about the different structural motifs within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy would be used to identify the functional groups present in the molecule and to gain insights into its conformational properties.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for functional groups such as P=O (phosphoryl), P-O-C, and C-O-C stretches.

Raman Spectroscopy: Would provide complementary information, particularly for non-polar bonds, and could offer insights into the molecule's symmetry and conformational isomers.

X-ray Crystallography of Analogous Phosphinate Structures for Solid-State Molecular Architecture

Obtaining single crystals of a phosphinate compound suitable for X-ray diffraction allows for the unambiguous determination of its three-dimensional molecular structure in the solid state. chemicalbook.com This technique provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For organophosphorus compounds like phosphinates, crystallography is crucial for understanding intermolecular interactions that dictate the crystal packing, such as hydrogen bonds and van der Waals forces. rsc.org

Should single crystals of this compound be obtained, analysis would likely focus on:

Conformation of the (2,2-diethoxyethyl) group: Determining the spatial arrangement of the acetal (B89532) moiety relative to the phosphorus center.

Intermolecular P=O interactions: Identifying any hydrogen bonding involving the phosphoryl oxygen, which would be a primary driver of the crystal packing.

Packing efficiency: Analyzing how the flexible ethyl and diethoxyethyl chains pack within the crystal lattice.

The development of advanced diffraction techniques, including electron diffraction, has made it possible to determine the crystal structures of materials that are not amenable to single-crystal X-ray diffraction (SCXRD), such as microcrystalline powders. rsc.org

Table 1: Expected Crystallographic Parameters for a Phosphinate Structure

| Parameter | Typical Value / Information Obtained |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the crystal's symmetry (e.g., P2₁/c) |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| P=O Bond Length (Å) | Typically ~1.45 - 1.50 Å |

| P-C Bond Length (Å) | Typically ~1.78 - 1.82 Å |

| P-O Bond Length (Å) | Typically ~1.55 - 1.60 Å |

| Key Torsion Angles (°) | e.g., O=P-C-C, C-P-O-C |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Phosphinates can be chiral if the phosphorus atom is a stereocenter, which occurs when it is bonded to four different substituents. In the case of this compound, the phosphorus atom is bonded to a methyl group, a (2,2-diethoxyethyl) group, an ethoxy group, and a doubly bonded oxygen atom. This configuration makes the phosphorus atom a prochiral center. Synthesis of a chiral derivative, for example by replacing the methyl group with a different alkyl or aryl group and resolving the enantiomers, would yield a P-stereogenic phosphinate.

Chiroptical spectroscopy is essential for studying such chiral molecules. Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the molecule with left- and right-circularly polarized light. These methods are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a fingerprint of a specific enantiomer. For chiral phosphonates and phosphinates, electronic transitions associated with the phosphoryl (P=O) and other chromophores would give rise to distinct CD signals. molport.comnist.gov The sign and intensity of these signals can often be correlated with the absolute configuration (R or S) at the phosphorus center through empirical rules or quantum chemical calculations. sigmaaldrich.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides information similar to CD and was historically a primary tool for stereochemical assignment.

The synthesis of chiral, non-racemic phosphinates is a significant area of research, as these compounds are valuable intermediates for creating optically pure phosphine (B1218219) oxides and other P-stereogenic ligands used in asymmetric catalysis. sigmaaldrich.com If a chiral derivative of this compound were synthesized, chiroptical spectroscopy would be the definitive method for assigning its absolute configuration and confirming its enantiomeric purity. molport.com

Table 2: Application of Chiroptical Spectroscopy to Chiral Phosphinates

| Technique | Principle | Application for Stereochemical Assignment |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Provides a spectrum (Δε vs. λ) whose sign and intensity are characteristic of a specific enantiomer's absolute configuration. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | The shape of the ORD curve (a Cotton effect) near an absorption band is used to determine the stereochemistry. |

Computational and Theoretical Chemistry Studies of Ethyl 2,2 Diethoxyethyl Methyl Phosphinate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are the cornerstone of modern computational chemistry, allowing for a detailed examination of a molecule's electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For ethyl (2,2-diethoxyethyl)(methyl)phosphinate, DFT calculations are instrumental in determining its most stable three-dimensional structure. The process begins with a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms, yielding the equilibrium geometry. Functionals such as B3LYP or PBE0, combined with basis sets like 6-31G(d,p) or the more extensive def2-TZVP, are commonly employed for organophosphorus compounds. nih.govresearchgate.net

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, electrostatic potential surfaces, and molecular orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and spatial distributions provide insights into the molecule's reactivity, acting as indicators of its electron-donating and electron-accepting capabilities, respectively.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))

| Property | Predicted Value | Unit |

|---|---|---|

| Energy of HOMO | -7.25 | eV |

| Energy of LUMO | 1.54 | eV |

| HOMO-LUMO Gap | 8.79 | eV |

Note: The data in this table is hypothetical, based on typical values for similar organophosphorus compounds, and represents the expected output from the described computational method.

While DFT is a workhorse for many applications, high-accuracy ab initio methods are employed when precise energetic data, such as enthalpies of formation (ΔfH°), are required. nih.gov These methods, which are based on solving the Schrödinger equation with fewer approximations than DFT, include composite procedures like the Complete Basis Set (CBS-QB3), Gaussian-n (e.g., G3X, G4), and Weizmann-n (e.g., W1X-1) theories. nih.govnih.govnih.gov

These composite methods systematically combine calculations at different levels of theory and with various basis sets to extrapolate a result that approaches the exact solution. nih.gov For this compound, these calculations can predict its gas-phase enthalpy of formation with "chemical accuracy" (typically within 4 kJ/mol of the experimental value). nih.govnih.gov Such data is crucial for understanding the compound's thermal stability and its potential role in chemical reactions. nih.gov

Conformational Analysis and Potential Energy Surfaces

This compound is a flexible molecule with several rotatable single bonds (e.g., P-C, C-C, C-O). This flexibility means it can exist in multiple spatial arrangements, or conformations, each with a different potential energy. The collection of all possible geometries and their corresponding energies defines the molecule's Potential Energy Surface (PES). longdom.org

Computational methods are used to explore this surface to identify stable conformations (local minima on the PES) and the energy barriers for converting between them (saddle points). A systematic conformational search can be performed by systematically rotating key dihedral angles and performing a geometry optimization at each step. This process maps out the PES and reveals the relative energies of different conformers, allowing for the determination of the most stable, or "global minimum," structure. Understanding the conformational preferences is vital as the shape of the molecule can significantly influence its reactivity and intermolecular interactions. longdom.org

Elucidation of Reaction Mechanisms and Transition States using Computational Tools

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, such as the hydrolysis of phosphinate esters. nih.govmdpi.com By mapping the PES for a reaction, chemists can identify the lowest energy path from reactants to products. fossee.in A key point on this path is the transition state (TS), which represents the highest energy point and corresponds to a first-order saddle point on the PES. ucsb.edu

To study a reaction like the alkaline hydrolysis of this compound, the structures of the reactants (the phosphinate and a hydroxide (B78521) ion) and the products are first optimized. Computational algorithms can then be used to locate the transition state structure connecting them. nih.govresearchgate.net A critical verification of a true transition state is a vibrational frequency calculation, which must yield exactly one imaginary frequency. nih.govresearchgate.net The motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate, showing the atoms' movement as they traverse the energy barrier from reactants to products. The calculated energy difference between the reactants and the transition state gives the activation energy, a crucial kinetic parameter that governs the reaction rate. fossee.in

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations typically model molecules in the gas phase (in isolation), most chemical processes occur in solution. Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, providing insights into solute-solvent interactions and the dynamic nature of the system over time. mdpi.com

In an MD simulation of this compound in an aqueous solution, the phosphinate molecule would be placed in a box of explicit water molecules. The forces on each atom are calculated, and Newton's laws of motion are used to simulate their movement over a series of very small time steps. Such simulations can reveal the structure of the solvation shell around the molecule, identifying key intermolecular interactions such as hydrogen bonds between the phosphoryl oxygen (P=O) and water molecules. researchgate.net For more accurate descriptions of interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used, where the solute is treated with quantum mechanics and the solvent with a simpler, classical force field. frontiersin.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For infrared (IR) spectroscopy, DFT calculations can compute the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to approximations in the theory and the neglect of anharmonicity. To improve agreement, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). High-throughput computational approaches are being developed to generate large databases of predicted IR spectra for organophosphorus compounds. frontiersin.orgarxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structure elucidation. Computational chemistry can predict NMR chemical shifts (¹H, ¹³C, ³¹P) and spin-spin coupling constants. nih.govchemaxon.com The accuracy of these predictions has been significantly enhanced by the development of machine learning algorithms, such as Graph Neural Networks (GNNs), which are trained on large databases of experimental and/or DFT-calculated data. nih.gov These tools can provide highly accurate predictions that aid in the assignment of complex NMR spectra. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Comments |

|---|---|---|

| IR Frequency | ||

| ν(P=O) | 1245 cm⁻¹ | Strong intensity, characteristic phosphoryl stretch |

| ν(P-O-C) | 1030 cm⁻¹ | Strong intensity, ester linkage stretch |

| ν(C-O-C) | 1120 cm⁻¹ | Ether linkage stretch |

| NMR Chemical Shift | ||

| ³¹P | 45 ppm | Relative to 85% H₃PO₄ |

| ¹H (P-CH₃) | 1.5 ppm | Doublet due to coupling with ³¹P |

Note: The data in this table is hypothetical and illustrative, based on known characteristic values for the functional groups present in the molecule, and represents the expected output from computational predictions.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block or Intermediate in Complex Organic Synthesis

The reactivity of the phosphinate group and the latent aldehyde functionality make ethyl (2,2-diethoxyethyl)(methyl)phosphinate a potentially valuable intermediate in the synthesis of more complex molecules, particularly other organophosphorus compounds.

Phosphinates are well-established precursors for a variety of other organophosphorus compounds. pharm.or.jp The P-C and P-O bonds in this compound can be selectively cleaved or modified to generate new structures. For instance, hydrolysis of the ethyl ester would yield the corresponding phosphinic acid, a class of compounds with applications as intermediates and biologically active molecules. nih.govalfa-chemistry.comresearchgate.net

The synthesis of phosphonic acid derivatives can be achieved through the oxidative activation of phosphinate esters. acs.org Furthermore, the P-methyl group could potentially be functionalized, and the entire phosphinate moiety can be transformed. For example, phosphinate esters can be converted to P-stereogenic phosphines, which are crucial in asymmetric catalysis. nih.gov

The 2,2-diethoxyethyl group can be deprotected under acidic conditions to reveal a highly reactive aldehyde. This aldehyde can then undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in C-C bond-forming reactions like aldol (B89426) condensations or Wittig-type reactions.

A key reaction for phosphonates and, by extension, phosphinates bearing an α-carbon is the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.comwikipedia.orgnrochemistry.comorganic-chemistry.org After deprotection of the acetal (B89532) to the aldehyde and subsequent oxidation to a suitable electron-withdrawing group, the phosphinate could be modified to a phosphonate (B1237965) suitable for HWE reactions to form alkenes with high stereoselectivity. Phosphonates containing an acetal moiety have been used as precursors for intramolecular HWE reactions leading to cyclic alkenes. researchgate.net

Table 1: Potential Transformations of this compound

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Potential Applications |

|---|---|---|---|

| Ethyl phosphinate ester | Acid or base hydrolysis | Phosphinic acid | Intermediate for further synthesis, biologically active compounds |

| Diethyl acetal | Mild acid | Aldehyde | Wittig reactions, aldol condensations, oxidation, reduction |

| Phosphinate | Reduction | Phosphine (B1218219) | Ligands for catalysis |

| Phosphinate | Oxidation | Phosphonate | Biologically active compounds, flame retardants |

The bifunctional nature of this compound, with its phosphinate group and protected aldehyde, makes it a useful building block in multi-step organic synthesis. beilstein-journals.org The acetal group is stable to many reaction conditions, allowing for transformations at the phosphorus center without affecting the latent aldehyde. Conversely, the phosphinate group is stable under the mild acidic conditions required for acetal deprotection. This orthogonality allows for a stepwise functionalization of the molecule.

For example, the phosphinate could first be used to introduce the P-methyl group into a larger molecule. Subsequently, the acetal could be deprotected to reveal the aldehyde, which can then be used to build another part of the molecule. This strategy is valuable in the synthesis of complex natural products and pharmaceuticals where precise control over the sequence of reactions is critical. Phosphonates are known to be used in multi-component reactions for the preparation of highly functionalized organic compounds. nbinno.com

Integration into Polymeric Materials

Organophosphorus compounds are widely incorporated into polymers to enhance their properties. This compound could be used either as a monomer (after suitable modification) or as an additive to impart specific characteristics to polymeric materials.

To be used as a monomer, this compound would need to be functionalized with a polymerizable group, such as a vinyl, allyl, or acrylate (B77674) moiety. The synthesis of such monomers is well-documented for phosphonates and can be adapted for phosphinates. rsc.orgresearchgate.net For instance, a vinyl group could be introduced to create a monomer that can undergo radical (co)polymerization. nih.govrsc.org The reactivity of such a monomer would depend on the nature of the polymerizable group and the position of the phosphinate moiety. rsc.org

Copolymerization of such a functionalized phosphinate with common monomers like styrene, acrylates, or methacrylates would result in polymers with pendant phosphinate groups. These phosphorus-containing polymers are of interest for a variety of applications, including as flame retardants, adhesives, and biocompatible materials. acs.org The presence of the phosphinate group in the polymer side chain can significantly alter the material's properties.

Even without being incorporated as a monomer, this compound can be used as an additive to modify the properties of polymers. Organophosphorus compounds are well-known for their ability to enhance the thermal stability and flame retardancy of polymers. acs.orgtandfonline.comresearchgate.net

The mechanism of flame retardancy for phosphinates often involves both condensed-phase and gas-phase actions. researchgate.netnih.gov Upon heating, the phosphinate can decompose to form phosphoric acids, which promote char formation on the polymer surface. This char layer acts as an insulator, protecting the underlying polymer from heat and oxygen. rsc.org In the gas phase, phosphorus-containing radicals can be released, which act as radical scavengers in the flame, interrupting the combustion cycle. rsc.org

Table 2: Effect of Phosphorus-Containing Additives on Polymer Properties

| Polymer Matrix | Phosphorus Additive Type | Observed Property Change | Reference |

|---|---|---|---|

| Poly(1,4-butylene terephthalate) | Aluminum phosphinate | Increased flame retardancy (gas-phase inhibition and charring) | researchgate.net |

| Polyethylene | Phosphonate-functionalized polyethylene | Enhanced thermal stability and flame retardancy | rsc.org |

| Epoxy resins | Organophosphorus compounds | Increased char yield, reduced heat release rate | tandfonline.com |

| Polyesters | Phosphorus-containing monomers | Improved thermal oxidative stability and flame retardancy | researchgate.net |

In addition to flame retardancy, phosphorus-containing compounds can also improve the adhesion of polymers to various substrates, particularly metals. researchgate.net The polar phosphinate group can form strong interactions with metal surfaces, enhancing the adhesive properties of coatings and composites. google.com

Ligand Design in Catalysis

Phosphorus compounds, particularly phosphines, are among the most important ligands in homogeneous catalysis. nbinno.com The electronic and steric properties of the phosphine ligand can be fine-tuned to control the activity and selectivity of the metal catalyst. scispace.com While this compound is a P(V) compound and not directly a ligand, it can be readily reduced to the corresponding P(III) phosphine.

The resulting phosphine would be a chiral, monodentate ligand with a P-methyl group and a 2,2-diethoxyethyl substituent. The acetal group offers a handle for further functionalization, for instance, by attaching it to a solid support or another ligand to create a bidentate or polydentate ligand system. Such tailored ligands are crucial in asymmetric catalysis for the synthesis of enantiomerically pure compounds. nih.govrsc.orgnih.govresearchgate.net Pincer-type ligands based on phosphines have also shown significant catalytic activity. researchgate.netrsc.org The specific steric and electronic properties imparted by the methyl and diethoxyethyl groups could lead to novel catalytic activities and selectivities in a range of transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and hydroformylation. rsc.org

Development of Phosphinate-Based Ligands for Transition Metal Catalysis

Phosphorus-containing compounds are a cornerstone in the development of ligands for transition metal catalysis due to their unique electronic and steric properties that can be finely tuned. mdpi.com Phosphinates, as a class, serve as versatile precursors for sophisticated ligand architectures.

The development of ligands from a precursor like this compound would likely begin with the hydrolysis of the ethyl ester to yield the corresponding (2,2-diethoxyethyl)(methyl)phosphinic acid. This phosphinic acid group, R₁R₂P(=O)OH, can then coordinate to a transition metal center. The phosphinate group is known to be a robust coordinating agent, often forming stronger bonds with trivalent metal centers compared to carboxylates, which can lead to more stable catalysts. nih.govacs.org

The "P-optional" groups—in this case, the methyl and the 2,2-diethoxyethyl substituents—play a crucial role in modulating the steric and electronic environment of the metal center. The 2,2-diethoxyethyl group is particularly interesting as the acetal moiety could potentially be hydrolyzed to an aldehyde, offering a secondary coordination site for creating bidentate or pincer-type ligands. Such multi-dentate ligands are highly sought after as they often form exceptionally stable complexes with metal centers, leading to enhanced catalytic activity and selectivity. researchgate.net The design and synthesis of bulky, electron-rich phosphine ligands are a key area of research for improving the efficiency of catalytic reactions like cross-coupling. nih.gov

Investigation of Catalytic Performance in Specific Organic Reactions

While catalytic data for complexes derived specifically from this compound is not available, the performance of other phosphinate-based catalysts provides insight into potential applications. Soluble copper phosphinate complexes, for instance, have been successfully used as molecular precursors for highly dispersed copper-phosphate catalysts on a silica (B1680970) support (Cu-phosphate/SiO₂). acs.org These catalysts have shown notable performance in the dehydrogenation of ethanol (B145695) to acetaldehyde, a significant industrial process.

| Catalyst ID | Phosphinate Precursor Complex | Max. Ethanol Conversion (%) | Acetaldehyde Selectivity (%) | Temperature (°C) |

|---|---|---|---|---|

| CuP-1 | {Cu(SAAP)}n | 73 | >98 | 325 |

| CuP-2 | [Cu6(BSAAP)6] | 40 | >98 | 325 |

| CuP-3 | [Cu3(NAAP)3] | 60 | >98 | 325 |

Formation of Coordination Polymers or Metal-Organic Frameworks (MOFs)

Utilization as a Ligand in the Assembly of Hybrid Materials

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. nih.gov Phosphinic acids have emerged as highly effective alternatives to the more common carboxylate linkers for MOF synthesis. cas.cz The key advantage of phosphinate linkers is the formation of stronger coordination bonds, which imparts superior thermal and hydrolytic stability to the resulting MOFs. acs.orgcas.cz

To be used as a linker, this compound would first be hydrolyzed to its corresponding phosphinic acid. This molecule could then act as a monodentate linker, connecting metal nodes to form a coordination polymer. The pendant 2,2-diethoxyethyl group would project into the pores of the framework, allowing its chemical properties to be used for tuning the pore environment. This is a significant advantage of phosphinate linkers, as the group attached to the phosphorus atom that is not involved in forming the polymer backbone can be modified to impart specific functions. mdpi.com

Exploration of Structural and Functional Diversity in MOFs

| MOF ID | Pendant Functional Group | BET Surface Area (m²/g) | Thermal Stability (°C) | Key Functional Property |

|---|---|---|---|---|

| ICR-7 | None (Phenyl) | ~1000 | >400 | High adsorption capacity |

| ICR-8 | -NMe₂ (Dimethylamino) | 495 | ~300 | Enhanced affinity for pollutants, improved stability |

| ICR-14 | -COOEt (Ethyl Carboxylate) | 400 | ~350 | Enhanced affinity for pollutants, improved stability |

The structural diversity of phosphinate MOFs allows for the creation of materials with tailored properties, such as targeted pollutant capture or enhanced proton conduction. cas.cz

Analytical Chemistry Reagents and Standards

There is no specific information available in the scientific literature detailing the use of this compound as a reagent or standard in analytical chemistry.

However, organophosphorus compounds, in general, are subjects of analytical methods. For instance, techniques like ion chromatography coupled with high-resolution mass spectrometry (IC-Orbitrap-MS) are developed to detect trace levels of organophosphorus compounds, such as alkyl phosphonates and phosphates, in environmental and biogeochemical samples. acs.org In such analyses, pure, well-characterized compounds are required as analytical standards for method development and calibration. acs.org While not documented, a high-purity sample of this compound could potentially serve as such a standard for the detection of related phosphinate compounds. Furthermore, the analysis of complex metal phosphonate materials often requires complete dissolution and digestion, followed by techniques like ICP-OES or ³¹P NMR to determine the elemental composition and speciation of phosphorus. mdpi.com

Future Research Directions and Concluding Perspectives

Development of Highly Efficient and Environmentally Benign Synthetic Strategies

A primary challenge in organophosphorus chemistry is the reliance on hazardous reagents like phosphorus trichloride (B1173362) (PCl₃) for the synthesis of compounds with phosphorus-carbon bonds. acs.orgresearchgate.netresearchgate.net Future research on ethyl (2,2-diethoxyethyl)(methyl)phosphinate will undoubtedly prioritize the development of greener synthetic routes that bypass such toxic precursors. rsc.org The principles of green chemistry, such as waste avoidance, atom economy, and energy efficiency, are guiding the design of new methodologies. rsc.org

Promising research directions include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organophosphorus synthesis, often leading to shorter reaction times, higher yields, and the possibility of performing reactions under solvent-free conditions. rsc.orgresearchgate.net Investigating microwave-assisted direct esterification of the corresponding phosphinic acid or phase-transfer catalyzed alkylation could offer a more efficient route to the target compound. researchgate.net

Mechanochemical Synthesis: This solvent-free technique involves grinding reagents together to initiate a chemical reaction. It is recognized for its simplicity, speed, and reduced environmental impact, making it a valuable tool for scalable synthesis. mdpi.com Exploring mechanochemical methods could provide a novel and sustainable pathway to this compound and its derivatives.

Catalytic Approaches: The use of catalysts, such as bismuth trichloride (BiCl₃) in Michaelis–Arbuzov reactions, can enable milder reaction conditions. rsc.org Research into novel catalytic systems for the formation of the P-C bonds in the target molecule could enhance efficiency and reduce the environmental burden of the synthesis.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Key Advantages | Potential Challenges | Research Focus |

|---|---|---|---|

| Traditional (e.g., via Phosphinic Chlorides) | Well-established procedures | Use of hazardous reagents (PCl₃), HCl byproduct, low atom economy researchgate.net | Developing PCl₃ alternatives researchgate.net |

| Microwave-Assisted Synthesis | Rapid, high yields, potential for solvent-free conditions researchgate.net | Scalability for industrial production, specialized equipment | Optimization of reaction conditions and scale-up |

| Mechanochemical Synthesis | Solvent-free, fast, scalable, low environmental impact mdpi.com | Reaction monitoring, potential for limited substrate scope | Screening of reaction parameters and applicability |

| Novel Catalysis | Milder conditions, improved atom economy, high selectivity rsc.org | Catalyst cost, stability, and recovery | Discovery of robust and inexpensive catalysts |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of phosphinates is diverse, but the specific transformation pathways of this compound remain largely unexplored. Future research should focus on elucidating its reactivity, which could lead to the synthesis of novel organophosphorus compounds.